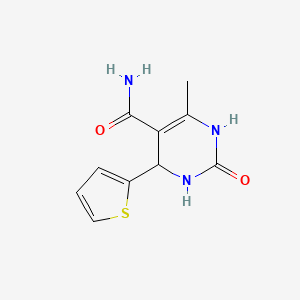![molecular formula C24H34Cl2N4O2S B4950276 2-[3-[(4-Amino-2-methylpyrimidin-1-ium-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 3-methyladamantane-1-carboxylate;dichloride](/img/structure/B4950276.png)
2-[3-[(4-Amino-2-methylpyrimidin-1-ium-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 3-methyladamantane-1-carboxylate;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-[(4-Amino-2-methylpyrimidin-1-ium-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 3-methyladamantane-1-carboxylate;dichloride is a complex organic compound that features a unique combination of pyrimidine, thiazole, and adamantane moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(4-Amino-2-methylpyrimidin-1-ium-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 3-methyladamantane-1-carboxylate;dichloride typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling and subsequent attachment to the adamantane moiety. Reaction conditions often include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), catalysts such as palladium or copper, and reagents like alkyl halides or carboxylic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and green chemistry principles could be employed to achieve efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-[(4-Amino-2-methylpyrimidin-1-ium-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 3-methyladamantane-1-carboxylate;dichloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate halides or nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, or acetonitrile. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, the compound may serve as a probe or ligand for studying biochemical pathways and molecular interactions. Its potential bioactivity could be harnessed for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development in areas such as oncology, infectious diseases, or neurological disorders.
Industry
In industrial applications, the compound could be used in the development of advanced materials, such as polymers, coatings, or catalysts. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[3-[(4-Amino-2-methylpyrimidin-1-ium-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 3-methyladamantane-1-carboxylate;dichloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic forces, leading to modulation of biological pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[3-[(4-Amino-2-methylpyrimidin-1-ium-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 3-methyladamantane-1-carboxylate;dichloride
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of pyrimidine, thiazole, and adamantane moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-1-ium-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 3-methyladamantane-1-carboxylate;dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N4O2S.2ClH/c1-15-20(31-14-28(15)12-19-11-26-16(2)27-21(19)25)4-5-30-22(29)24-9-17-6-18(10-24)8-23(3,7-17)13-24;;/h11,14,17-18H,4-10,12-13H2,1-3H3,(H2,25,26,27);2*1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPVJZHCQLNSCH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=C[NH+]=C(N=C2N)C)CCOC(=O)C34CC5CC(C3)CC(C5)(C4)C.[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![potassium 2-[(2-cyano-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethanesulfonate](/img/structure/B4950203.png)
![METHYL 2-({2,2,2-TRICHLORO-1-[(2-METHYLPHENYL)FORMAMIDO]ETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4950204.png)
![4-(4,5-Di([1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)benzoic acid](/img/structure/B4950211.png)
![2-(methylthio)-N-{4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4950229.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4950233.png)
![1-(3-chlorophenyl)-4-[(5-nitrothiophen-2-yl)methyl]piperazine](/img/structure/B4950253.png)
![N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4950255.png)

![N,N-DIETHYL-2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDE](/img/structure/B4950260.png)
![methyl (2S)-({[2-(1H-benzimidazol-1-ylmethyl)-1,3-oxazol-4-yl]carbonyl}amino)(phenyl)acetate](/img/structure/B4950262.png)
![2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2-fluorophenyl)propanamide](/img/structure/B4950268.png)
![2-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methylpyridine](/img/structure/B4950282.png)

